molecular formula C19H16O3 B8357212 1-(3,4-Dimethoxybenzoyl)naphthalene

1-(3,4-Dimethoxybenzoyl)naphthalene

Cat. No.: B8357212
M. Wt: 292.3 g/mol
InChI Key: BWSJMUVGQAYZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzoyl)naphthalene is a naphthalene derivative featuring a 3,4-dimethoxybenzoyl substituent at the 1-position of the naphthalene core. This compound is synthesized via the reaction of 3,4-dimethoxybenzoyl chloride with naphthalene derivatives under controlled conditions, as demonstrated in synthetic pathways for related antiviral agents .

Properties

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-naphthalen-1-ylmethanone

InChI

InChI=1S/C19H16O3/c1-21-17-11-10-14(12-18(17)22-2)19(20)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3

InChI Key

BWSJMUVGQAYZGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC3=CC=CC=C32)OC

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns: Positional Isomerism

  • 1,4-Dimethoxynaphthalene (from walnut husk extracts): Found naturally in Juglans mandshurica husks, this compound lacks the benzoyl group but shares methoxy substituents. Its 1,4-dimethoxy configuration contributes to antimicrobial activity against plant pathogens (e.g., Pinus sylvestris blight) .
  • 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene (CAS 5234-71-9):

    • This structurally complex analog features a partially hydrogenated naphthalene core and additional methyl/methoxy groups. The tetrahydro structure increases conformational flexibility and may enhance bioavailability .

Functional Group Variations

  • 1-(3,4-Dimethoxybenzoyl)piperidin-4-amine (CAS 946773-88-2): Replaces the naphthalene core with a piperidine ring. Application Contrast: While 1-(3,4-Dimethoxybenzoyl)naphthalene may serve as a scaffold for antiviral agents , the piperidine derivative could be optimized for central nervous system (CNS) targeting.
  • 1-Nitronaphthalene :

    • The nitro group is strongly electron-withdrawing, reducing aromatic ring electron density compared to methoxy-substituted analogs. Nitronaphthalenes are associated with higher toxicity, including respiratory and hepatic effects in mammals .

Hydrogenated Derivatives

  • 1,4-Dihydro-1,4-methanonaphthalene (CAS 4453-90-1): A bridged bicyclic compound with reduced aromaticity. The loss of full conjugation decreases stability but may enhance reactivity in Diels-Alder or cycloaddition reactions . Property Comparison: Unlike the fully aromatic target compound, this derivative’s strained structure could limit pharmaceutical utility but enable materials science applications.

Methyl-Substituted Analogs

  • 1,2-Dimethylnaphthalene and 1,4-Dimethylnaphthalene (CAS 573-98-8, 571-58-4):
    • Methyl groups are less polar than methoxy substituents, resulting in lower solubility in polar solvents. These compounds are primarily studied for environmental toxicity, with 1-methylnaphthalene showing significant hepatic and renal effects in toxicological profiles .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3,4-Dimethoxybenzoyl)naphthalene, and how can reaction conditions be optimized?

To synthesize this compound, researchers can adapt protocols for analogous naphthalene derivatives. For example:

  • Acylation : React 1-naphthol with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Monitor reaction progress via TLC (n-hexane:ethyl acetate = 9:1) and purify via column chromatography .
  • Optimization : Vary reaction temperature (room temperature vs. reflux), stoichiometry, and catalyst (e.g., DMAP for acylation efficiency). Validate purity using HPLC or GC with columns like CP Sil 5 CB .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at C3/C4 of benzoyl, naphthalene coupling). Compare with computed spectra from tools like NIST Chemistry WebBook .
  • Chromatography : Employ GC-MS (e.g., CP Sil 5 CB column, 50°C ramp) for purity assessment. Detect degradation products using retention indices and mass fragmentation patterns .
  • Elemental Analysis : Verify molecular formula (C₁₉H₁₆O₃) via combustion analysis or high-resolution mass spectrometry .

Q. What solvent systems are suitable for studying the solubility and stability of this compound?

  • Solubility : Test in DMSO, DMF, or dichloromethane, as these are common for aromatic compounds. Measure saturation points via UV-Vis spectroscopy at λmax ~270–300 nm (naphthalene π→π* transitions) .
  • Stability : Conduct accelerated degradation studies under varying pH, light, and temperature. Monitor via HPLC to identify hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How do substituent positions on the naphthalene ring influence the reactivity of this compound in Diels-Alder reactions?

  • Mechanistic Insights : Substituents in the 1-position (naphthalene) enhance reactivity due to electron-donating effects, stabilizing transition states in concerted mechanisms. Use computational modeling (DFT) to compare activation energies for substituted vs. unsubstituted analogues .
  • Experimental Validation : Synthesize derivatives (e.g., 2-substituted naphthalene) and measure reaction rates with dienophiles like N-methylmaleimide. Analyze regioselectivity via ¹H NMR .

Q. What in vitro models are appropriate for assessing the cytotoxicity of this compound, and how should exposure parameters be standardized?

  • Cell Lines : Use human pulmonary (A549) or hepatic (HepG2) cell lines, as naphthalene derivatives often target these organs .
  • Exposure Parameters : Follow ATSDR guidelines:
    • Dose Range : 0.1–100 μM, based on IC₅₀ pilot studies.
    • Duration : 24–72 hr exposures, with endpoints like mitochondrial activity (MTT assay) or oxidative stress markers (ROS detection) .
    • Controls : Include vehicle (DMSO) and positive controls (e.g., naphthalene itself) .

Q. How can discrepancies in toxicological data across species (e.g., rodents vs. humans) be resolved for this compound?

  • Interspecies Comparisons : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose metrics. Account for metabolic differences (e.g., CYP450 isoforms in rodents vs. humans) .
  • Inclusion Criteria : Apply systematic review frameworks (Table B-1) to prioritize studies with defined exposure routes (inhalation/oral), endpoints (hepatic/renal effects), and peer-reviewed methodologies .

Q. What computational tools are available to predict the environmental fate of this compound?

  • Software : Use EPI Suite™ to estimate logP (octanol-water partition coefficient) and biodegradation potential. Validate with experimental data from soil/water microcosm studies .
  • Degradation Pathways : Model photolysis (UV-Vis spectra) and hydrolysis (pH-dependent) using Gaussian or COSMO-RS .

Data Analysis and Contradiction Resolution

Q. What strategies can address conflicting data on the compound’s metabolic pathways?

  • Isotopic Labeling : Synthesize ¹⁴C-labeled this compound to track metabolites in liver microsomes. Identify intermediates via LC-MS/MS .
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to pinpoint metabolic enzymes. Compare profiles across species .

Q. How should researchers design studies to reconcile contradictory results in genotoxicity assays?

  • Assay Battery : Combine Ames test (bacterial reverse mutation), micronucleus (mammalian cells), and Comet assay (DNA damage). Use consistent dosing (e.g., 0.1–50 μM) and include metabolic activation (S9 mix) .
  • Statistical Power : Ensure n ≥ 3 replicates and blinded scoring to minimize bias .

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